(3R,4R)-1-methylpyrrolidine-3,4-diol
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Overview
Description
(3R,4R)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring substituted with a methyl group and two hydroxyl groups at the 3 and 4 positions. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-methylpyrrolidine-3,4-diol can be achieved through various methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired diastereomers, which are then separated by crystallization.
Industrial Production Methods
For large-scale production, the synthesis can be optimized to increase yield and reduce by-products. Industrial methods often involve the use of sodium hydroxide as an alkali and methyl alcohol as a solvent . The process is designed to be efficient and scalable, making it suitable for both laboratory and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(3R,4R)-1-methylpyrrolidine-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include metabolic and signaling pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-methylpyrrolidine-3,4-diol: This stereoisomer has a different spatial arrangement of substituents, leading to distinct chemical and biological properties.
3,4-dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and applications.
Uniqueness
(3R,4R)-1-methylpyrrolidine-3,4-diol is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for targeted research and applications in various fields.
Properties
CAS No. |
157025-46-2 |
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Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3R,4R)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
VJSWVPMFOHDBHG-RFZPGFLSSA-N |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)O)O |
Canonical SMILES |
CN1CC(C(C1)O)O |
Origin of Product |
United States |
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